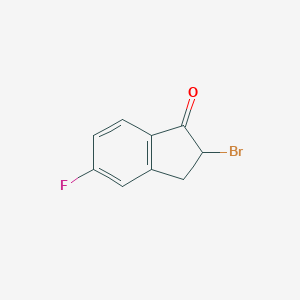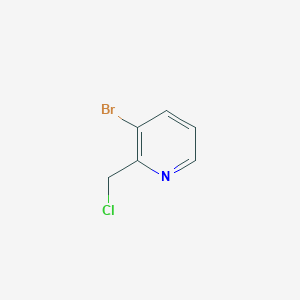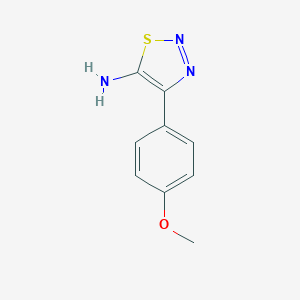
2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one
描述
2-Bromo-5-fluoro-1-indanone is a halogenated indanone derivative. Indanones are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in the structure of 2-Bromo-5-fluoro-1-indanone enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-1-indanone typically involves the bromination and fluorination of 1-indanone. One common method is the bromination of 1-indanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The fluorination step can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of 2-Bromo-5-fluoro-1-indanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable.
化学反应分析
Types of Reactions: 2-Bromo-5-fluoro-1-indanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the indanone ring can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted indanones
- Carboxylic acids
- Alcohols
科学研究应用
2-Bromo-5-fluoro-1-indanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-5-fluoro-1-indanone involves its interaction with biological targets through its reactive functional groups. The carbonyl group can form hydrogen bonds with enzymes or receptors, while the halogen atoms can participate in halogen bonding or act as leaving groups in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
- 2-Bromo-1-indanone
- 5-Fluoro-1-indanone
- 7-Bromo-4-fluoro-1-indanone
Comparison: 2-Bromo-5-fluoro-1-indanone is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Compared to 2-Bromo-1-indanone and 5-Fluoro-1-indanone, the dual halogenation provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-bromo-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHPIXWPOUTWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)




